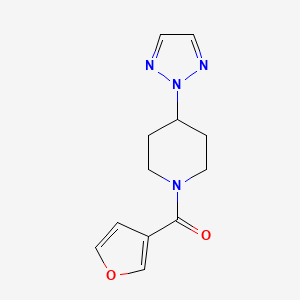

1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Description

Properties

IUPAC Name |

furan-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-6-1-11(2-7-15)16-13-4-5-14-16/h3-5,8-9,11H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYGBOFQSZBXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine typically involves multi-step organic synthesis. One common approach is as follows:

-

Formation of the Furan-3-carbonyl Intermediate

Starting Material: Furan-3-carboxylic acid.

Reagents: Thionyl chloride (SOCl₂) to form furan-3-carbonyl chloride.

Conditions: Reflux in an inert atmosphere.

-

Formation of the 2H-1,2,3-triazole Intermediate

Starting Material: Azide and alkyne.

Reagents: Copper(I) catalyst (CuSO₄ and sodium ascorbate).

Conditions: Room temperature, aqueous medium.

-

Coupling of Intermediates

Reagents: Piperidine.

Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-3-one derivatives.

Reduction: 1-(furan-3-yl)methanol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Structural Characteristics

The compound consists of a piperidine ring substituted at the 4-position with a 1,2,3-triazole and at the 1-position with a furan-3-carbonyl group. This structural arrangement is significant as it contributes to the compound's reactivity and biological activity. The presence of both triazole and furan moieties suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit notable antimicrobial activity. Preliminary studies on similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of triazoles have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli . The unique combination of furan and triazole functionalities in 1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine may enhance its antimicrobial efficacy compared to other derivatives lacking these specific groups.

Anti-inflammatory Effects

Compounds featuring triazole rings have also been associated with anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . Studies suggest that the incorporation of furan moieties can further modulate these effects, potentially leading to the development of new anti-inflammatory agents.

Anticancer Potential

The anticancer potential of this compound is another area of interest. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural characteristics of this compound may allow it to interact with specific targets within cancer cells, making it a candidate for further investigation in cancer therapy.

Synthesis Pathways

Several synthetic pathways can be utilized to prepare this compound. A typical synthesis might involve:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to construct the piperidine scaffold.

- Introduction of the Triazole Moiety : Employing azide and alkyne coupling reactions to introduce the triazole ring.

- Furan Carbonyl Addition : Reacting furan derivatives with carbonyl reagents to complete the structure.

Comparative Analysis with Related Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)-1H-1,2,3-triazole | Contains trifluoromethyl group | High lipophilicity enhancing membrane permeability |

| Furan-2-carboxylic acid | Simple carboxylic acid derivative | Lacks complex triazole structure |

| 5-Aryl-1H-pyrazoles | Pyrazole ring instead of triazole | Varied biological activity profiles |

The combination of both furan and triazole functionalities along with the piperidine scaffold enhances its biological activity compared to other derivatives lacking these specific groups.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Triazole Substitution Pattern

- The target compound’s 2H-triazol-2-yl group differs from the 1H-triazol-1-yl isomer seen in some analogues (e.g., CAS 1795361-35-1 in ).

Functional Groups

- Furan-3-carbonyl vs. Sulfonyl/Biphenyl : The furan-3-carbonyl group in the target compound is less electron-withdrawing than the sulfonyl group in the biphenyl analogue (), which could influence electron distribution and binding kinetics .

- Carboxylic Acid () : The presence of a carboxylic acid in the fluorophenyl derivative enhances water solubility, making it more suitable for aqueous formulations compared to the hydrophobic furan-carbonyl group in the target compound .

Biological Activity

1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound that integrates a piperidine ring with a furan carbonyl moiety and a 1,2,3-triazole group. This structural combination is significant as it suggests potential biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The presence of both triazole and furan functionalities enhances the compound's reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is . The unique arrangement of its components contributes to its pharmacological potential. The following table summarizes key features:

| Compound Name | Molecular Formula | Key Features | Biological Activities |

|---|---|---|---|

| This compound | C12H14N4O2 | Piperidine ring, furan carbonyl, triazole group | Antimicrobial, anti-inflammatory, antitumor |

Antimicrobial Activity

Compounds containing triazole rings have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives similar to this compound demonstrate inhibitory effects against various bacterial strains. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Similar compounds have been shown to reduce inflammation markers in vitro and in vivo models . The incorporation of the furan moiety may enhance these effects by modulating oxidative stress responses.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines. For example, triazole-containing compounds have been reported to induce apoptosis in human cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

- Triazole Hybrids in Cancer Therapy : A study evaluated the efficacy of various triazole hybrids against breast cancer cell lines. Results indicated that compounds with a piperidine scaffold exhibited enhanced cytotoxicity compared to their non-piperidine counterparts .

- Antimicrobial Screening : In another study focusing on antimicrobial activity, several triazole derivatives were tested against fungal strains. The results showed that specific substitutions on the triazole ring significantly improved antifungal potency .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . This inhibition can enhance cognitive function and reduce symptoms associated with Alzheimer's disease.

- Reactive Oxygen Species (ROS) Modulation : The furan component may play a role in modulating oxidative stress by scavenging ROS or enhancing antioxidant defenses within cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(furan-3-carbonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Suzuki-Miyaura Coupling for introducing aromatic/heteroaromatic groups. For example, palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates under inert atmospheres (e.g., using PdCl₂(dppf) and K₂CO₃ in dioxane/H₂O at 80°C) .

- Step 2: Amide Bond Formation via activation of carboxylic acids (e.g., using coupling agents like HATU/DCC) or direct acylation of piperidine with furan-3-carbonyl chloride.

- Step 3: Triazole Incorporation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or pre-functionalization with 2H-1,2,3-triazole .

Q. How is the structural elucidation of this compound validated?

Answer:

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to confirm piperidine chair conformation and triazole/furan spatial orientation .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Characteristic signals for triazole protons (δ 7.8–8.2 ppm) and furan carbonyl (δ 165–170 ppm).

- HRMS : Molecular ion peaks matching theoretical mass (e.g., [M+H]⁺ = 289.12 g/mol) .

Example NMR Data (DMSO-d₆):

| Functional Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Furan C=O | - | 168.5 |

| Triazole C-H | 8.1 (s, 2H) | 145.2 |

| Piperidine CH₂ | 2.5–3.2 (m) | 45.8–50.3 |

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. receptor antagonism)?

Answer:

- Dose-Response Profiling : Compare IC₅₀/EC₅₀ values under standardized assays (e.g., MIC for antimicrobial activity vs. orexin receptor binding assays) .

- Structural Analog Analysis : Test derivatives (e.g., furan-2-yl vs. furan-3-yl substitution) to isolate pharmacophore contributions .

- Metabolic Stability Screening : Use liver microsomes to rule out false negatives due to rapid degradation .

Bioactivity Comparison Table:

| Study Type | Target | Activity (IC₅₀) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Antimicrobial | S. aureus | 12.5 μM | Triazole moiety | |

| Neuropharmacology | Orexin Receptor | 0.8 nM | Piperidine-furan spatial alignment |

Q. How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst Screening : Replace PdCl₂(dppf) with XPhos-based palladium catalysts to reduce side reactions in Suzuki coupling (yield improvement: 85% → 93%) .

- Solvent Optimization : Use tert-butanol instead of dioxane for improved solubility of boronic acid intermediates .

- Microwave-Assisted Synthesis : Reduce CuAAC reaction time from 12h to 30min at 100°C, maintaining >90% yield .

Optimization Case Study:

| Parameter | Original Protocol | Optimized Protocol | Yield Change |

|---|---|---|---|

| Catalyst | PdCl₂(dppf) | Pd(OAc)₂/XPhos | +15% |

| Solvent | Dioxane/H₂O | tert-Butanol/H₂O | +10% |

| Temperature | 80°C (2h) | 100°C (microwave, 30min) | +20% |

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model triazole-furan interactions with orexin receptor active sites (PDB: 4S0V) .

- MD Simulations : Analyze piperidine ring flexibility over 100ns trajectories to assess binding stability .

- QSAR Models : Corolate logP values (calculated: 2.1) with membrane permeability for antimicrobial activity .

Q. How are analytical discrepancies (e.g., HPLC vs. NMR purity) addressed?

Answer:

- Orthogonal Methods : Cross-validate purity using HPLC-UV (λ = 254 nm) and ¹H NMR integration (e.g., triazole proton ratio) .

- Ion Chromatography : Detect trace inorganic salts (e.g., K₂CO₃ residuals) that may skew NMR data .

- Standard Curve Calibration : Use USP-grade reference standards to harmonize HPLC and LC-MS quantitation .

Example Purity Analysis:

| Method | Purity (%) | Discrepancy Source | Resolution |

|---|---|---|---|

| HPLC-UV | 98.5 | Column degradation | Replace C18 column |

| ¹H NMR | 95.2 | Solvent peak overlap | Use DMSO-d₆ at 400 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.